

In-Depth Technical Guide: 1-Ethoxy-2-heptanone (CAS 51149-70-3)

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Compound of Interest

Compound Name: 1-Ethoxy-2-heptanone

Cat. No.: B15474358

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Ethoxy-2-heptanone**, a molecule of interest in organic synthesis and potential applications in flavor and fragrance chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectral characteristics, and safety information to support research and development activities.

Physicochemical Properties

1-Ethoxy-2-heptanone is a nine-carbon α -ethoxy ketone. Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.

Property	Value	Reference
CAS Number	51149-70-3	[1][2]
Molecular Formula	C ₉ H ₁₈ O ₂	[1]
Molecular Weight	158.24 g/mol	[1]
Boiling Point	82-83 °C at 9.5 Torr; 228.3 °C at 760 mmHg	[1]
Density	0.876 g/cm ³ (Predicted)	[1]
Refractive Index	1.418	
Solubility	Information not readily available, but likely soluble in organic solvents.	
Appearance	Information not readily available, likely a liquid at room temperature.	

Synthesis of 1-Ethoxy-2-heptanone

A general and effective method for the synthesis of α -alkoxyketones, such as **1-Ethoxy-2-heptanone**, involves the α' -alkylation, α -alkylation, or α,α' -dialkylation of α -alkoxyketimines, followed by hydrolysis. This approach offers a versatile route to this class of compounds, which are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis via Alkylation of an α -Alkoxyketimine

This protocol is adapted from the general method for the synthesis of α -alkoxyketones.

Step 1: Formation of the α -Alkoxyketimine

- In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 1-ethoxyacetone and isopropylamine in a suitable solvent such as toluene.

- Add a catalytic amount of a dehydrating agent, for example, p-toluenesulfonic acid.
- Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the imine formation.
- Remove the solvent under reduced pressure to obtain the crude N-(1-ethoxy-2-propylidene)isopropylamine. Purification can be achieved by distillation.

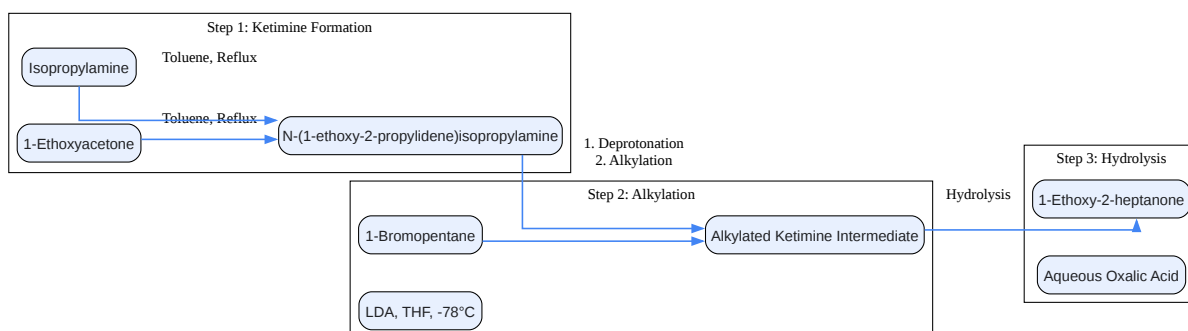
Step 2: Alkylation of the α -Alkoxyketimine

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified α -alkoxyketimine in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the ketimine and form the corresponding aza-enolate.
- After stirring for a suitable time (e.g., 1-2 hours) at -78 °C, add the alkylating agent. For the synthesis of **1-Ethoxy-2-heptanone**, the appropriate alkylating agent would be a C5 alkyl halide, such as 1-bromopentane.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to the α -Alkoxyketone

- Quench the reaction by the slow addition of an aqueous solution of oxalic acid or another mild acidic solution.
- Stir the mixture vigorously at room temperature for several hours to ensure complete hydrolysis of the imine back to the ketone.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

- Remove the solvent under reduced pressure, and purify the resulting crude **1-Ethoxy-2-heptanone** by column chromatography or distillation to yield the final product.



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Caption: Synthetic pathway for **1-Ethoxy-2-heptanone** via ketimine formation, alkylation, and hydrolysis.

Spectroscopic Data

The following tables summarize the key spectral data for **1-Ethoxy-2-heptanone**, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~ 4.0 (s, 2H)	-O-CH ₂ -C=O
~ 3.5 (q, 2H)	-O-CH ₂ -CH ₃
~ 2.4 (t, 2H)	-C(=O)-CH ₂ -
~ 1.6 (m, 2H)	-CH ₂ -CH ₂ -CH ₂ -
~ 1.3 (m, 4H)	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~ 1.2 (t, 3H)	-O-CH ₂ -CH ₃
~ 0.9 (t, 3H)	-CH ₂ -CH ₃

Note: Predicted chemical shifts are based on computational models and typical values for similar functional groups.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~ 2960-2850	C-H stretch (alkane)	Strong
~ 1725-1705	C=O stretch (ketone)	Strong
~ 1120-1085	C-O stretch (ether)	Strong

Mass Spectrometry (MS)

The mass spectrum of **1-Ethoxy-2-heptanone** would be expected to show fragmentation patterns characteristic of ketones and ethers.

m/z	Proposed Fragment
158	$[M]^+$ (Molecular Ion)
113	$[M - OCH_2CH_3]^+$
99	$[M - CH_2OCH_2CH_3]^+$
85	$[CH_3(CH_2)_4CO]^+$
71	$[CH_3(CH_2)_4]^+$
45	$[OCH_2CH_3]^+$
43	$[CH_3CO]^+$

Reactivity and Potential Applications

As a ketone, **1-Ethoxy-2-heptanone** can undergo a variety of reactions at the carbonyl group, such as reduction to the corresponding alcohol, and reactions at the α -carbons via enolate formation. The ethoxy group introduces the potential for ether cleavage under harsh acidic conditions.

The primary application of α -alkoxyketones is as versatile building blocks in organic synthesis. They are precursors to a wide range of more complex molecules, including natural products and pharmaceuticals. Given its structure, **1-Ethoxy-2-heptanone** may also find applications as a specialty solvent or as a component in flavor and fragrance formulations, although specific examples in the literature are scarce.

Safety and Toxicological Information

Specific toxicological data for **1-Ethoxy-2-heptanone** (CAS 51149-70-3) is not readily available in public databases. Therefore, a thorough risk assessment should be conducted before handling this compound, and it should be treated as a potentially hazardous substance.

General Safety Precautions for Ketones:

- **Flammability:** Ketones are often flammable liquids. Keep away from heat, sparks, and open flames.

- Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with appropriate respiratory protection. Inhalation may cause respiratory tract irritation.
- Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Ingestion: May be harmful if swallowed.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. In the absence of a specific SDS for **1-Ethoxy-2-heptanone**, the SDS for structurally similar ketones should be reviewed for general guidance on handling and emergency procedures.

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References

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